molecular formula C8H7N3O B14840743 N-(1H-Indazol-6-YL)formamide

N-(1H-Indazol-6-YL)formamide

Cat. No.: B14840743
M. Wt: 161.16 g/mol
InChI Key: GZLFEEBQSFMGLH-UHFFFAOYSA-N
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Description

Formamide, N-indazol-6-yl- is a compound that features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives, including Formamide, N-indazol-6-yl-, typically involves the formation of the indazole ring through various methods. One common approach is the cyclization of hydrazones with aldehydes or ketones. Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of indazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-indazol-6-yl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Formamide, N-indazol-6-yl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Formamide, N-indazol-6-yl- involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-indazol-6-yl- is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(1H-indazol-6-yl)formamide

InChI

InChI=1S/C8H7N3O/c12-5-9-7-2-1-6-4-10-11-8(6)3-7/h1-5H,(H,9,12)(H,10,11)

InChI Key

GZLFEEBQSFMGLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC=O)NN=C2

Origin of Product

United States

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